Home > Products > Screening Compounds P100765 > 4-[(E)-3-PHENYL-2-PROPENYL]-N-(TETRAHYDRO-2-FURANYLMETHYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE
4-[(E)-3-PHENYL-2-PROPENYL]-N-(TETRAHYDRO-2-FURANYLMETHYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE -

4-[(E)-3-PHENYL-2-PROPENYL]-N-(TETRAHYDRO-2-FURANYLMETHYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE

Catalog Number: EVT-5428647
CAS Number:
Molecular Formula: C19H27N3OS
Molecular Weight: 345.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(2R)-2-{(3R)-3-Amino-3-[4-(2-methylquinolin-4-ylmethoxy)phenyl]-2-oxopyrrolidin-1-yl}-N-hydroxy-4-methylpentanamide (DPC 333)

  • Compound Description: DPC 333 is a potent tissue necrosis factor α–converting enzyme (TACE) inhibitor. Research on this compound focuses on its intestinal excretion and the role of P-glycoprotein in this process. []
  • Relevance: Although structurally distinct from the target compound, DPC 333 shares a common focus on heterocyclic chemistry and potential pharmaceutical applications, highlighting the significance of this chemical space. Both compounds feature substituted aromatic rings and nitrogen-containing heterocycles, indicating potential for similar biological targets. []

3-[4'-Y-(1,1'-Biphenyl)-4-yl]-N,N-dimethyl-3-(4-X-phenyl)-2-propen-1-amine Derivatives

  • Compound Description: This series of compounds was synthesized and evaluated for antimycobacterial activity and cytotoxicity. They showed promising activity against Mycobacterium tuberculosis. [, , , , ]
  • Relevance: These derivatives share a core 2-propen-1-amine structure with the target compound, 4-(3-phenyl-2-propen-1-yl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide. Variations in the substituents at the 3- and 4'- positions (represented by X and Y) highlight the potential for structural modifications to modulate biological activity within this chemical class. [, , , , ]

N-[3a-(4-Bromophenyl)-8b-hydroxy-6,8-dimethoxy-3-phenyl-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]benzofuran-1-yl]formamide monohydrate

  • Compound Description: This compound is a synthetic analog of the naturally occurring flavagline, exhibiting potential pharmaceutical properties. Its crystal structure and hydrogen bonding patterns have been characterized. []
  • Relevance: While structurally diverse from the target compound, this analog emphasizes the relevance of exploring complex heterocyclic structures for novel drug discovery. Both molecules showcase a combination of aromatic and saturated rings, emphasizing the importance of structural complexity for potential bioactivity. []

N-(4-(5-(Pyridine-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)-2-(pyridine-2-ylmethylene)hydrazinecarbotioamide

  • Compound Description: This compound exhibits antiproliferative activity against HL-60 leukemia cells. []
  • Relevance: This compound, similar to the target compound 4-(3-phenyl-2-propen-1-yl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide, contains a thioamide functional group and a complex scaffold incorporating phenyl, pyrazole, and pyridine rings. This similarity suggests potential for shared structural features that might contribute to bioactivity. []

3-Hydroxy-4-phenyl-1-(prop-2-en-1-yl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one

  • Compound Description: The crystal structure of this compound, featuring a seven-membered diazepine ring, has been elucidated. []
  • Relevance: The presence of a prop-2-en-1-yl substituent in this compound, as in the target compound 4-(3-phenyl-2-propen-1-yl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide, highlights the significance of this group for potential biological interactions within a specific chemical space. []

6′-(1,3-Diphenyl-1H-pyrazol-4-yl)-7′-(1H-indol-3-ylcarbonyl)-2-oxo-1-(prop-2-en-1-yl)-5′,6′,7′,7a’-tetrahydro-1′H-spiro[indoline-3,5′-pyrrolo[1,2-c][1,3]thiazole]-7′-carbonitrile

  • Compound Description: This complex molecule, containing a spirocyclic scaffold, demonstrates the diversity of structures with potential biological activity. []
  • Relevance: Like the target compound, this compound possesses a prop-2-en-1-yl substituent, suggesting potential significance of this group in binding or interacting with biological targets. []
  • Compound Description: This series of compounds exhibited promising antimicrobial activity, particularly against Candida albicans and Staphylococcus aureus. []
  • Relevance: While structurally distinct from the target compound, these derivatives highlight the importance of exploring nitrogen-rich heterocycles for antimicrobial activity, suggesting potential avenues for investigating the biological activity of 4-(3-phenyl-2-propen-1-yl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide in this context. []

N-[[4-fluoro-2-(5-methyl-1H-1,2,4-triazol-1-yl)phenyl]methyl]-4,6,7,9-tetrahydro-3-hydroxy-9,9-dimethyl-4-oxo-pyrimido[2,1-c][1,4]oxazine-2-carboxamide, Sodium Salt Monohydrate

  • Compound Description: This crystalline compound shows potential as a therapeutic agent for AIDS or HIV infection. []
  • Relevance: This compound underscores the relevance of exploring heterocyclic chemistry for antiviral drug development, much like the research involving the target compound, 4-(3-phenyl-2-propen-1-yl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide. Both molecules demonstrate the potential of complex, nitrogen-containing structures for pharmaceutical applications. []
  • Compound Description: ISQ-1 is an isoquinolinone derivative that acts as an IKur blocker, with potential as a treatment for atrial fibrillation. []
  • Relevance: Although structurally distinct from 4-(3-phenyl-2-propen-1-yl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide, ISQ-1 highlights the pharmaceutical significance of exploring diverse heterocyclic scaffolds. Both compounds emphasize the potential of utilizing aromatic systems and nitrogen-containing rings in the design of novel therapeutics. []

(1,8-Diethyl-1,3,4,9-tetrahydro-pyrano[3,4-b]indol-1-yl)acetic Acid (2-Hydroxy-benzylidene)hydrazide

  • Compound Description: This compound is structurally related to etodolac, a non-steroidal anti-inflammatory drug (NSAID). []
  • Relevance: This etodolac derivative highlights the exploration of heterocyclic compounds for anti-inflammatory activity. While structurally different from 4-(3-phenyl-2-propen-1-yl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide, it suggests the potential of investigating the target compound's anti-inflammatory properties based on its heterocyclic structure. []

3-Aroyl-4-(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl-1-phenylpyrazole and 3-Aroyl-4-(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl Isoxazole Derivatives

  • Compound Description: These compounds represent a class of pyrazole derivatives synthesized through regioselective 1,3-dipolar cycloaddition reactions, further expanding the chemical space of heterocyclic compounds with potential bioactivity. []
  • Relevance: The presence of pyrazole rings in these compounds, as in the target compound 4-(3-phenyl-2-propen-1-yl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide, indicates a shared structural motif and highlights the versatility of pyrazoles in medicinal chemistry. []

Properties

Product Name

4-[(E)-3-PHENYL-2-PROPENYL]-N-(TETRAHYDRO-2-FURANYLMETHYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE

IUPAC Name

N-(oxolan-2-ylmethyl)-4-[(E)-3-phenylprop-2-enyl]piperazine-1-carbothioamide

Molecular Formula

C19H27N3OS

Molecular Weight

345.5 g/mol

InChI

InChI=1S/C19H27N3OS/c24-19(20-16-18-9-5-15-23-18)22-13-11-21(12-14-22)10-4-8-17-6-2-1-3-7-17/h1-4,6-8,18H,5,9-16H2,(H,20,24)/b8-4+

InChI Key

INRQLBRSLLMTRZ-XBXARRHUSA-N

SMILES

C1CC(OC1)CNC(=S)N2CCN(CC2)CC=CC3=CC=CC=C3

Canonical SMILES

C1CC(OC1)CNC(=S)N2CCN(CC2)CC=CC3=CC=CC=C3

Isomeric SMILES

C1CC(OC1)CNC(=S)N2CCN(CC2)C/C=C/C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.